N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-25-14-8-10-15(11-9-14)27-12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)26-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMKSWYWQIAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Chromeno-Thiazole Core Assembly
The chromeno[4,3-d]thiazole scaffold forms the foundation of the target compound. Two primary approaches dominate its synthesis:
Copper-Promoted Cascade Cyclization
Copper-catalyzed reactions enable efficient construction of fused thiazole systems. As demonstrated in the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, 2-amino-3-iodochromones react with secondary amines and carbon disulfide under CuO mediation to form tricyclic thiazoles. Adapting this method, 2-amino-4H-chromen-4-one derivatives could undergo analogous cyclization with sulfur-containing reagents to yield the chromeno[4,3-d]thiazole core. Key steps include:
Hantzsch Thiazole Synthesis
Classical Hantzsch methodology offers an alternative route. Condensation of α-haloketones with thioureas or thioamides can generate thiazole rings. For example, reacting 3-bromo-4H-chromen-4-one with thiourea derivatives may yield the thiazole moiety fused to the chromene system. However, regioselectivity challenges necessitate careful optimization of substituents and reaction conditions.
Stepwise Preparation of Functional Groups
Introduction of 4-((4-Methoxyphenyl)thio)butanamide Side Chain
The thioether and amide functionalities are introduced sequentially:
Thioether Formation
A nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling installs the 4-methoxyphenylthio group. For instance:
- Mitsunobu reaction : 4-Methoxyphenylthiol reacts with 4-bromobutan-1-ol under Mitsunobu conditions (DIAD, PPh3) to form 4-((4-methoxyphenyl)thio)butan-1-ol.
- Copper-mediated coupling : Utilizing CuI and a diamine ligand, 4-bromobutanoic acid couples with 4-methoxyphenylthiol to yield 4-((4-methoxyphenyl)thio)butanoic acid.
Amide Bond Formation
The carboxylic acid is activated (e.g., via thionyl chloride) to form an acyl chloride, which reacts with the chromeno-thiazole amine. For example:
Integrated Synthetic Pathways
Route A: Sequential Core and Side-Chain Assembly
Optimization of Critical Reaction Parameters
Analytical Characterization
Spectroscopic Data
Challenges and Limitations
- Regioselectivity in thiazole formation : Competing cyclization pathways may yield [2,3-d] vs. [4,3-d] isomers, necessitating careful control of steric and electronic factors.
- Thioether oxidation : The benzylic thioether is prone to oxidation, requiring inert atmospheres or antioxidant additives during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Chromeno-Thiazole vs. Simple Thiazoles: The target compound’s fused chromeno-thiazole system likely increases planarity and thermal stability compared to monocyclic thiazoles (e.g., compound 9 ). This structural feature may enhance binding to hydrophobic pockets in biological targets.
Substituent Effects :
- The 4-methoxyphenylthio group in the target compound differs from sulfonyl (e.g., triazole derivatives ) or piperazine (e.g., compound 16 ) substituents. The thioether linkage offers intermediate polarity between sulfonamides (more polar) and alkyl chains (less polar).
- Methoxy groups in compound 16 and the target compound improve solubility compared to halogenated analogs (e.g., compound 9 ).
Thermal Properties: Thiazole derivatives with rigid substituents (e.g., bromophenyl in compound 9 ) exhibit higher melting points (>200°C), suggesting strong intermolecular interactions. The target compound’s chromeno-thiazole core may similarly confer high thermal stability.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C20H18N2O2S2
- Molecular Weight : 382.5 g/mol
- CAS Number : 922950-16-1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Chromeno[4,3-d]thiazole Core : Cyclization of specific starting materials under acidic or basic conditions.
- Introduction of the Thio Group : Utilizing thiol derivatives in a nucleophilic substitution reaction.
- Amide Bond Formation : Reaction with butyric acid derivatives to form the final amide product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chromeno compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have evaluated the anticancer properties of related thiazole and chromene derivatives. For example, compounds containing the chromeno-thiazole structure have displayed cytotoxic effects on cancer cell lines, with IC50 values often below 10 μM in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory potential. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokine production and reduce nitric oxide (NO) levels in macrophages, indicating a possible role in managing inflammatory diseases .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. This compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 5 to 15 μM.
- Study on Anti-inflammatory Mechanism :
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Anticancer IC50 (μM) | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Moderate | 5 - 15 | Significant |
| Related Thiazole Derivative | High | 8 - 12 | Moderate |
| Chromene Compound | Low | 15 - 20 | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
